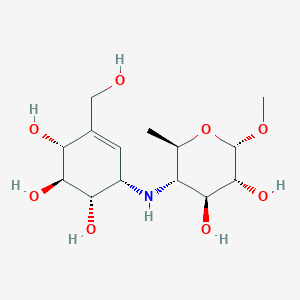
Propionic Acid Methyl-d3 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic Acid Methyl-d3 Ester, also known as Methyl Propionate-d3, is a deuterated ester of propionic acid. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. The deuterium atoms in the compound make it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that help in the analysis of molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionic Acid Methyl-d3 Ester can be synthesized through the esterification of propionic acid with methanol-d3 (deuterated methanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
CH3CH2COOH+CD3OH→CH3CH2COOCD3+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The product is then purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and extraction ensures high yield and purity of the product. The deuterated methanol used in the process is often produced through the exchange of hydrogen atoms in methanol with deuterium atoms using deuterium oxide (heavy water).
Chemical Reactions Analysis
Types of Reactions
Propionic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and methanol-d3 in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propionic acid and methanol-d3.
Reduction: Propanol-d3.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propionic Acid Methyl-d3 Ester is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It is used in metabolic studies to trace the pathways of propionic acid in biological systems.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Chemical Synthesis: It is used as a reagent in various organic synthesis reactions to introduce deuterium atoms into target molecules.
Mechanism of Action
The mechanism of action of Propionic Acid Methyl-d3 Ester in chemical reactions involves the typical behavior of esters. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, leading to the formation of propionic acid and methanol-d3. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Propionic Acid Methyl Ester: The non-deuterated version of the compound.
Propionic Acid Ethyl Ester: An ester of propionic acid with ethanol.
Acetic Acid Methyl-d3 Ester: A deuterated ester of acetic acid.
Uniqueness
Propionic Acid Methyl-d3 Ester is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and isotope labeling studies. The deuterium atoms provide distinct signals in NMR spectra, allowing for more precise analysis of molecular structures. Additionally, the compound’s deuterated nature makes it valuable in pharmaceutical research for the development of deuterated drugs with improved properties.
Properties
CAS No. |
38758-64-4 |
|---|---|
Molecular Formula |
C₄H₅D₃O₂ |
Molecular Weight |
91.12 |
Synonyms |
Methyl-d3 Propanoate; Methyl-d3 Propionate; Methyl-d3 Propylate; NSC 9375-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





